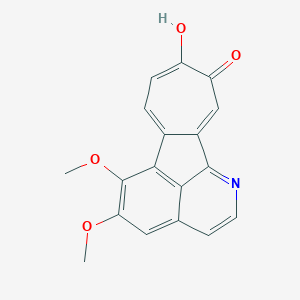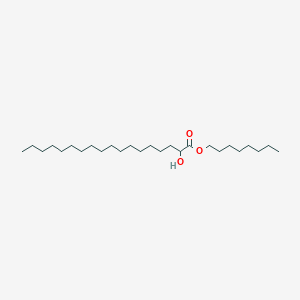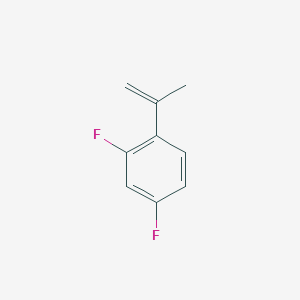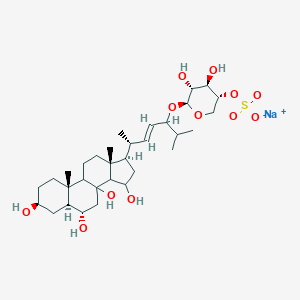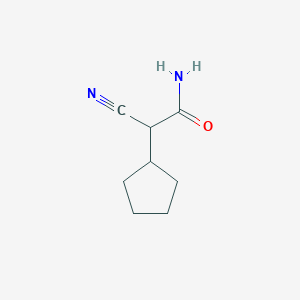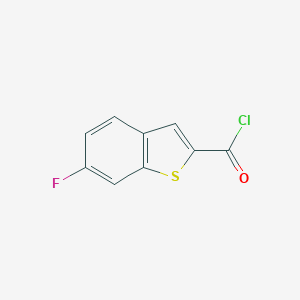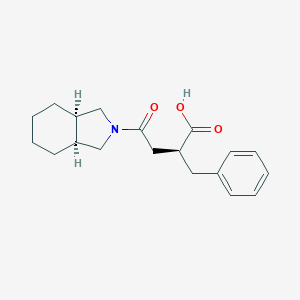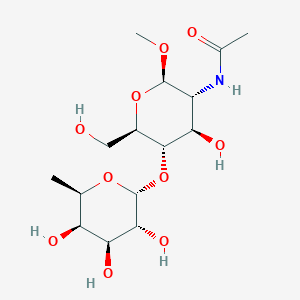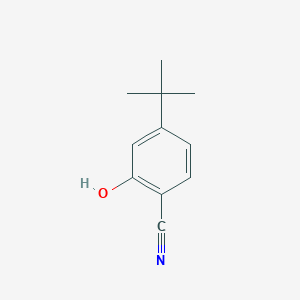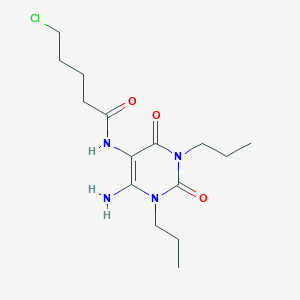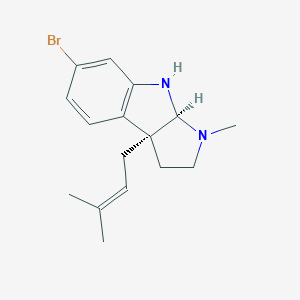![molecular formula C8H17NO4 B115738 Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate CAS No. 148983-25-9](/img/structure/B115738.png)
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a protected amine . It may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions and short reaction times . It avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular formula of Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is C8H17NO4 . The average mass is 191.225 Da and the monoisotopic mass is 191.115753 Da .Chemical Reactions Analysis
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a protected amine and may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Physical And Chemical Properties Analysis
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate has a density of 1.1±0.1 g/cm3. Its boiling point is 361.6±32.0 °C at 760 mmHg. The vapor pressure is 0.0±1.8 mmHg at 25°C. The enthalpy of vaporization is 70.3±6.0 kJ/mol. The flash point is 172.5±25.1 °C .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group in aniline compounds during chemical reactions. The N-Boc protection is a standard technique in peptide synthesis, as it prevents unwanted side reactions and is easily removed under mild acidic conditions.
Creation of Tetrasubstituted Pyrroles
The compound is employed in synthesizing tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products. The ability to introduce functional groups at specific positions allows for the creation of diverse compounds with potential biological activity.
properties
IUPAC Name |
tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

